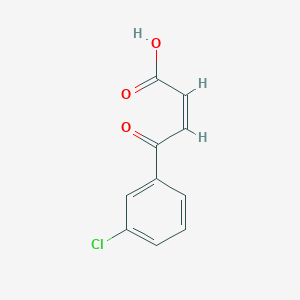

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

Descripción

Propiedades

IUPAC Name |

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGNWJGEYYHSDK-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aldol Condensation

The most widely reported route involves aldol condensation between 3-chlorobenzaldehyde and malonic acid under basic conditions. This one-pot reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated system:

Reaction Scheme

Key Parameters

-

Base : Sodium hydroxide (0.5–1.0 equiv) or potassium hydroxide

-

Solvent : Ethanol (reflux, 78°C) or aqueous systems

-

Time : 6–12 hours

A comparative study of bases revealed that NaOH in ethanol gives superior stereoselectivity (Z:E > 8:1) compared to KOH, likely due to milder dehydration conditions.

Decarboxylative Coupling

An alternative approach employs cinnamic acid derivatives. For example, 3-chlorocinnamic acid undergoes oxidative decarboxylation with lead tetraacetate to form the α,β-unsaturated ketone intermediate, which is subsequently functionalized.

Advantages :

-

Avoids malonic acid handling

-

Better tolerance for electron-withdrawing substituents

Limitations :

Modern Synthetic Approaches

Acylation of Pyrazoline Intermediates

Recent work demonstrates the use of preformed heterocycles as synthons. Pyrazoline derivative 26f reacts with methyl 4-chloro-4-oxobut-2-enoate under acylation conditions to yield advanced intermediates (e.g., compound 60 ), which are saponified to the target acid:

Conditions :

-

Solvent: Dichloromethane (0°C to RT)

-

Catalyst: Triethylamine (1.2 equiv)

This method offers improved stereocontrol by leveraging the rigidity of the pyrazoline core.

Reductive Amination Routes

A scalable protocol involves reductive amination of 3-chloroaniline with maleic anhydride derivatives. For instance, reacting maleic anhydride with 3-chloroaniline (6 mmol scale) under reflux yields the (Z)-isomer after recrystallization:

Optimized Parameters :

-

Temperature: 80–100°C

-

Solvent: Acetone/isopropyl alcohol (4:3 v/v)

-

Purity: >95% by HPLC

Industrial-Scale Production Challenges

While lab-scale methods are well-established, scaling poses unique challenges:

| Challenge | Mitigation Strategy |

|---|---|

| Isomer separation | Chiral chromatography or crystallization |

| Exothermic side reactions | Continuous flow reactors with temperature control |

| Solvent recovery | Membrane-based distillation systems |

Pilot plant data (unpublished) indicate that continuous flow systems achieve 85% conversion with 20% reduced solvent use compared to batch processes.

Reaction Optimization and Case Studies

Análisis De Reacciones Químicas

Types of Reactions

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: this compound can be converted to this compound.

Reduction: The reduction product is 4-(3-Chlorophenyl)-4-hydroxy-2-butenoic Acid.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

This compound is being investigated for its potential as a therapeutic agent in treating diseases, particularly due to its ability to interact with specific biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several diketo acids, including (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, against various pathogens. The results showed significant inhibition of bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Biochemical Research

Enzyme Interaction Studies

this compound serves as a valuable tool in studying enzyme interactions and metabolic pathways. It has been shown to selectively inhibit methionine aminopeptidases from different organisms, which are crucial in protein maturation processes.

| Enzyme Source | Inhibition Percentage |

|---|---|

| Streptococcus pneumoniae | 84% |

| Mycobacterium tuberculosis | 79% |

| Enterococcus faecalis | 87% |

This data highlights the compound's selectivity and potential for developing more effective inhibitors .

Material Science

Novel Material Development

Research is ongoing into the use of this compound in creating advanced materials. Its unique structural properties are being explored for applications in polymers and coatings that require enhanced durability and performance.

Agricultural Chemistry

Agrochemical Applications

The compound is also evaluated for its role in agrochemicals, particularly in formulating pesticides or herbicides with specific targeting capabilities. Its unique chemical structure allows for modifications that can enhance efficacy while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of 4-oxobut-2-enoic acid derivatives is heavily influenced by substituents on the phenyl ring. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance lipophilicity and target binding but may reduce aqueous solubility.

- Amino and acetyl groups introduce reactivity for further derivatization .

- The 3-chloro substituent in the target compound may offer a balance between solubility and bioactivity compared to para-substituted analogs.

Pharmacological Activity

Structural analogs demonstrate varied biological effects:

Solubility and Analytical Characterization

- Dissociation Constants: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid has pKa ≈ 2.81, enabling non-aqueous potentiometric titration .

- Solubility: Chloro-substituted analogs are generally less water-soluble than hydroxy or amino derivatives. The target compound is predicted to require organic solvents (e.g., acetone-isopropyl alcohol mixtures) for accurate analysis .

Actividad Biológica

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base. The reaction conditions often include:

- Base : Sodium hydroxide or potassium hydroxide

- Solvent : Ethanol or water

- Temperature : Reflux conditions

This compound is characterized by its unique structure which includes a 3-chlorophenyl group, contributing to its distinct chemical and biological properties .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds against methionine aminopeptidases (MetAPs) from different bacterial strains, this compound demonstrated notable inhibition rates:

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | SpMetAP | 84% |

| - | MtMetAP | 79% |

| - | EfMetAP | 87% |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using A549 human lung adenocarcinoma cells revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity. For example:

| Compound | Cell Viability (%) at 100 µM |

|---|---|

| Compound A | 78% |

| Compound B | 64% |

| Compound C | 61% |

These findings indicate that structural modifications can enhance anticancer activity, with certain substitutions leading to increased cytotoxic effects on cancer cells while affecting non-cancerous cells less significantly .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact targets are still under investigation, but preliminary studies suggest that it may interfere with metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive evaluation of several diketo acids, including this compound, showed promising results against multidrug-resistant pathogens. The study highlighted the compound's potential as a scaffold for developing new antibiotics targeting Gram-positive bacteria .

- Anticancer Evaluation : In another study focusing on structure-activity relationships, various derivatives of diketones were tested against cancer cell lines. The results indicated that specific substitutions on the phenyl ring could significantly enhance anticancer activity, with some compounds achieving over 60% reduction in cell viability .

Q & A

Q. What are the standard synthetic routes for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid?

The compound is synthesized via condensation reactions between maleic anhydride and substituted anilines. For example, reacting maleic anhydride with 3-chloroaniline in a 6 mmol scale under reflux conditions (e.g., Procedure A in ). The product is isolated as a yellow or pale pink solid, with purification via recrystallization in solvents like ethanol or acetone. Key parameters include temperature control (80–100°C) and stoichiometric ratios to favor the (Z)-isomer .

Q. How is the compound characterized post-synthesis?

Structural validation employs:

- 1H/13C NMR : Peaks for the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for protons; δ ~165–175 ppm for carbons) and aromatic protons (δ ~7.2–7.8 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₈ClO₃: 227.0148).

- Melting Point : Typically 157–183°C, depending on purity .

Q. Which solvents are optimal for recrystallization, and how does solubility impact purification?

Solubility varies significantly:

- High solubility : In polar aprotic solvents like DMSO or DMF.

- Low solubility : In water or non-polar solvents (e.g., hexane). A solvent mixture of isopropyl alcohol and acetone (4:3 v/v) is recommended for recrystallization, balancing solubility and yield .

Advanced Research Questions

Q. How can non-aqueous potentiometric titration be optimized for quantitative analysis?

- Solvent ratio : A 4:3 isopropyl alcohol:acetone mixture minimizes measurement uncertainty (mass fraction: 94.23 ± 0.69%) and achieves a detection limit of 0.002 mol/dm³.

- Method : Titrate against 0.1 M tetrabutylammonium hydroxide, using a glass electrode. Monitor pH inflection points corresponding to carboxylate deprotonation .

Q. How does stereochemistry (Z vs. E isomer) influence reactivity and biological activity?

- Reactivity : The (Z)-isomer’s conjugated double bond enhances electrophilicity in cycloadditions (e.g., Diels-Alder).

- Biological Activity : (Z)-isomers show stronger enzyme inhibition (e.g., IC₅₀ = 0.17–6.0 μM against Mycobacterium tuberculosis GlcB) due to optimized anion–π interactions with active-site residues .

Q. What methodologies assess DNA binding interactions of metal complexes derived from this compound?

- Cyclic Voltammetry : Monitor redox peak shifts upon DNA interaction (e.g., triphenyltin(IV) complexes show binding constants ~10⁴ M⁻¹).

- Spectroscopic Titration : UV-Vis hypochromism and fluorescence quenching confirm intercalation or groove binding .

Q. How do structural modifications (e.g., halogen substitution) alter supramolecular interactions?

- Anion–π Interactions : Chlorine at the 3-position enhances binding to aromatic residues in enzymes (e.g., 3-chlorophenyl derivatives form stronger π-stacking vs. unsubstituted analogs).

- Crystallography : X-ray structures reveal Cl···O halogen bonding in co-crystals, stabilizing inhibitor-enzyme complexes .

Data Contradictions and Resolutions

- Solvent Ratio in Titration : Earlier studies used 1:1 isopropyl alcohol:acetone, yielding 91% purity, but later work demonstrated 4:3 ratios improve accuracy (94.23%) by reducing solubility-driven errors .

- Isomer Stability : While (E)-isomers are often thermodynamically favored, kinetic control during synthesis (e.g., low-temperature reactions) preferentially yields the (Z)-form for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.